
3-Ethyl-2-phenacylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-phenacylsulfanylquinazolin-4-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which are known to possess a wide range of biological activities.
Applications De Recherche Scientifique
3-Ethyl-2-phenacylsulfanylquinazolin-4-one has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Several studies have reported that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
In addition to its anticancer activity, 3-Ethyl-2-phenacylsulfanylquinazolin-4-one has also been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and signaling pathways. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, which can lead to tumor growth inhibition. In addition, this compound can also modulate the expression of several genes involved in the regulation of cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethyl-2-phenacylsulfanylquinazolin-4-one in lab experiments is its potent biological activity. This compound exhibits cytotoxicity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. In addition, this compound also possesses anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several inflammatory diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Despite the limitations, the potential therapeutic applications of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one have generated significant interest in the scientific research community. There are several future directions that can be explored to further understand the biological activity and mechanism of action of this compound. One of the major areas of research can be the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of analogs and derivatives of this compound can also be explored to enhance its biological activity and selectivity. Furthermore, the use of advanced techniques such as proteomics and genomics can also be employed to identify the cellular targets and signaling pathways involved in the biological activity of this compound.
Méthodes De Synthèse
The synthesis of 3-Ethyl-2-phenacylsulfanylquinazolin-4-one involves the reaction of 3-ethyl-2-mercaptobenzamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phenacyl bromide to obtain the final product. The synthesis of this compound has been reported in several research articles, and different variations of the reaction conditions have been explored to optimize the yield and purity of the product.
Propriétés
IUPAC Name |
3-ethyl-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)23-12-16(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUARGWHLHCISLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)

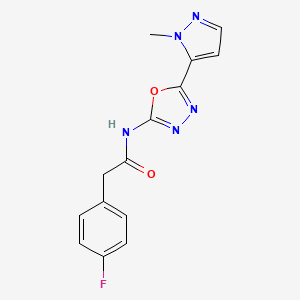

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)
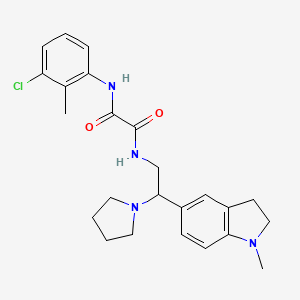
![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)
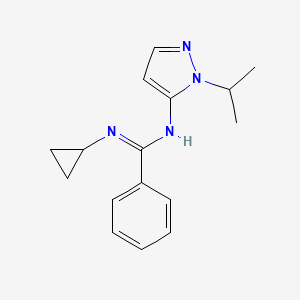

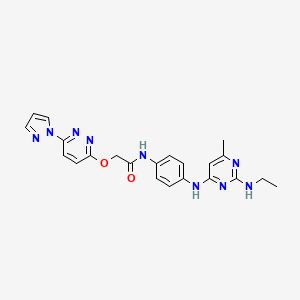
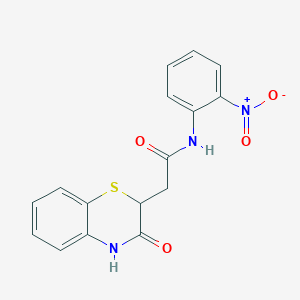
![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)